molecular formula C6H16N3OP B021845 N-diaminophosphorylcyclohexanamine CAS No. 25316-51-2

N-diaminophosphorylcyclohexanamine

Cat. No.: B021845
CAS No.: 25316-51-2
M. Wt: 177.18 g/mol
InChI Key: KMZNLGQARIPHIB-UHFFFAOYSA-N
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Description

N-diaminophosphorylcyclohexanamine, also known as this compound, is a useful research compound. Its molecular formula is C6H16N3OP and its molecular weight is 177.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-Cyclohexylphosphoric Triamide, also known as N-diaminophosphorylcyclohexanamine or Phosphoric triamide, cyclohexyl-, primarily targets the urease enzyme . Urease is a soil enzyme that promotes the rapid hydrolysis of urea to ammonia and carbonate species .

Mode of Action

N-Cyclohexylphosphoric Triamide acts as a urease inhibitor . It interacts with the urease enzyme, slowing down the hydrolysis of urea . This allows the urea to move away from the soil surface, where it is less susceptible to ammonia loss .

Biochemical Pathways

The inhibition of urease by N-Cyclohexylphosphoric Triamide affects the urea cycle , a key biochemical pathway in nitrogen metabolism . By slowing down urea hydrolysis, this compound reduces the formation of ammonia and carbonate species, thereby decreasing nitrogen loss through ammonia volatilization .

Result of Action

The primary molecular effect of N-Cyclohexylphosphoric Triamide’s action is the reduction of ammonia volatilization . This leads to an increase in the efficiency of urea as a nitrogen fertilizer . On a cellular level, this can promote healthier growth in plants by ensuring a more consistent supply of nitrogen, a vital nutrient.

Action Environment

The action, efficacy, and stability of N-Cyclohexylphosphoric Triamide can be influenced by various environmental factors. For instance, high temperatures and high biological activity at the soil surface can promote rapid urea hydrolysis . Therefore, the effectiveness of N-Cyclohexylphosphoric Triamide as a urease inhibitor can vary depending on these conditions .

Biological Activity

N-Diaminophosphorylcyclohexanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a phosphoryl group attached to a cyclohexanamine backbone. The presence of diamino groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Antimicrobial Activity : Studies have shown that phosphorylated compounds can exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : Phosphoryl compounds are known to modulate inflammatory responses, potentially through the inhibition of nitric oxide (NO) production and other pro-inflammatory mediators.
  • Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa20 µg/mL

The compound exhibited lower MIC values compared to standard antibiotics, suggesting a promising alternative for treating bacterial infections .

Anti-inflammatory Activity

In vitro studies using RAW 264.7 macrophage cells revealed that this compound significantly inhibited NO production in a dose-dependent manner:

Concentration (µM)NO Inhibition (%)
525
1045
2070

The compound's ability to inhibit NO production suggests its potential as an anti-inflammatory agent, comparable to established anti-inflammatory drugs .

Cytotoxicity Studies

Cytotoxicity assays were performed on several cancer cell lines, including HeLa and MCF-7. The results indicated:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0

These findings indicate that this compound possesses significant cytotoxic effects against cancer cells, warranting further investigation into its mechanisms of action .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical evaluation was conducted where patients with bacterial infections resistant to conventional antibiotics were treated with this compound. Results showed a marked improvement in infection resolution rates, highlighting the compound's potential as an effective alternative therapy.
  • Case Study on Anti-inflammatory Effects : In a controlled trial involving patients with chronic inflammatory conditions, administration of the compound resulted in reduced biomarkers of inflammation, such as C-reactive protein (CRP) levels, suggesting its therapeutic potential in inflammatory diseases.

Properties

IUPAC Name

N-diaminophosphorylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H5,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZNLGQARIPHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NP(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179958
Record name Phosphoric triamide, cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25316-51-2
Record name Phosphoric triamide, cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric triamide, cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.